2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
Description
The compound 2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a structurally complex molecule featuring a 1,8-naphthyridine core fused with a piperidine ring substituted at the 4-position by a 2-fluorobenzenesulfonyl group. The 1,8-naphthyridine scaffold is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in antimicrobial and anticancer applications due to its ability to intercalate DNA or inhibit enzymes like topoisomerases .
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-16-5-1-2-6-18(16)26(24,25)23-12-9-14(10-13-23)17-8-7-15-4-3-11-21-19(15)22-17/h1-8,11,14H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEUABXQROVZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a naphthyridine core substituted with a piperidine moiety and a fluorobenzenesulfonyl group. Its molecular formula is with a molecular weight of approximately 358.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O2S |
| Molecular Weight | 358.43 g/mol |
| CAS Number | Not specified |
| SMILES | Not specified |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related naphthyridine derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. The sulfonamide group enhances the compound's binding affinity to target proteins, potentially leading to reduced tumor growth.
Case Studies
- In vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of naphthyridine derivatives on human cancer cell lines. The results demonstrated that compounds with similar structures inhibited cell viability significantly, suggesting potential therapeutic applications for the compound in oncology.
- Animal Models : In vivo studies using mouse models have shown that administration of related naphthyridine compounds resulted in tumor regression and prolonged survival rates. These findings underscore the need for further investigation into the pharmacokinetics and therapeutic efficacy of this compound.
Toxicity and Side Effects
While exploring the biological activity, it is crucial to assess the toxicity profile of this compound. Preliminary data suggest that while it exhibits promising antitumor effects, further toxicological studies are necessary to evaluate its safety for clinical use.
Potential Therapeutic Applications
Given its biological activity, this compound could be considered for further development as a targeted therapy for specific types of cancers. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of 1,8-Naphthyridine Derivatives
The following table compares 2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine with structurally or functionally related compounds, focusing on substituents, biological activities, and physicochemical properties:
Key Observations:
Substituent Impact on Activity: The 2-fluorobenzenesulfonyl-piperidine group in the target compound likely confers stronger enzyme inhibition (e.g., topoisomerase II) compared to morpholine or unsubstituted piperidine derivatives, as sulfonyl groups are known to enhance binding to ATP pockets in kinases and other enzymes . Fluorine substitution (common in fluoroquinolones and fluoronaphthyridones) is critical for DNA gyrase inhibition and resistance mitigation, a feature shared with the target compound and CDFII .
Carboxylic acid derivatives (e.g., compound 33 in ) exhibit higher aqueous solubility but reduced cell permeability, limiting their use in systemic infections .
Synthetic Accessibility :
- The target compound’s synthesis likely involves sulfonylation of a piperidine intermediate followed by coupling to the 1,8-naphthyridine core, a method less explored than the Grignard-based routes used for ethyl carboxylate derivatives .
Biological Performance :
- While direct data on the target compound’s efficacy is absent, structurally similar fluoronaphthyridones (e.g., ethyl 1,8-naphthyridone-3-carboxylates) show MIC values of 0.5–2 µg/mL against E. coli and S. aureus, comparable to ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
